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Compound of Interest

Compound Name:

2-(2-

Cyanophenylmethoxy)phenylboro

nic acid

CAS No.: 1256355-77-7

Cat. No.: B1416894

Get Quote

Compound Identity: 2-(2-Cyanophenylmethoxy)phenylboronic acid CAS Number: 1256355-

77-7 Molecular Formula: C₁₄H₁₂BNO₃ Molecular Weight: 253.06 g/mol [1]

Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-
Cyanophenylmethoxy)phenylboronic acid, a specialized organoboron intermediate used

primarily in Suzuki-Miyaura cross-coupling reactions.

Unlike simple phenylboronic acids, this compound features a bulky ortho-alkoxy substituent

linked to a cyanophenyl moiety. This structural complexity dictates a unique solubility profile:

while the boronic acid headgroup drives polarity, the lipophilic ether tail significantly enhances

solubility in aprotic organic solvents while limiting aqueous solubility.
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Key Insight for Researchers: The "solubility" of this compound is dynamic. It exists in an

equilibrium between the free boronic acid (monomer) and its cyclic trimeric anhydride

(boroxine). Experimental reproducibility depends on controlling this equilibrium.

Physicochemical Profile & Theoretical Solubility
Based on Structural Activity Relationships (SAR) of ortho-alkoxy phenylboronic acids.

The solubility of CAS 1256355-77-7 is governed by two competing structural forces:

The Hydrophilic Head (Boronic Acid): Provides hydrogen bond donation/acceptance,

facilitating solubility in alcohols and basic aqueous media.

The Lipophilic Tail (2-Cyanobenzyloxy): The large ether substituent at the ortho position

disrupts crystal packing (increasing organic solubility) but decreases water solubility

compared to unsubstituted phenylboronic acid.

Predicted Solubility Matrix
Data extrapolated from validated analogs (e.g., 2-isobutoxyphenylboronic acid) [1, 2].
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Solvent Class
Representative
Solvent

Predicted Solubility
Mechanistic
Rationale

Protic Polar Methanol, Ethanol High (>50 mg/mL)

Solvation of B(OH)₂

via H-bonding;

esterification

equilibrium may occur.

Aprotic Polar DMF, DMSO, THF
Very High (>100

mg/mL)

Strong dipole

interactions solubilize

both the nitrile tail and

boronic head.

Chlorinated
Dichloromethane

(DCM)
Moderate-High

The ortho-alkoxy

group significantly

boosts solubility in

DCM compared to

unsubstituted PBA.

Ethers 1,4-Dioxane, MTBE High

Excellent compatibility

with the ether linker;

preferred for coupling

reactions.

Aqueous Water (pH 7) Low (<1 mg/mL)

The lipophilic

cyanobenzyl tail

overrides the

hydrophilicity of the

boronic acid.

Aqueous (Basic) 1M NaOH / K₂CO₃ High

Formation of the

hydroxyboronate

anion [RB(OH)₃]⁻

drives complete

dissolution.

Hydrocarbons Hexanes, Toluene Very Low

Lack of polarity

prevents disruption of

the crystal lattice.
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The Boroxine Equilibrium: A Critical Variable
Researchers must recognize that solid samples of boronic acids often contain varying amounts

of their dehydrated trimer, the boroxine. This dehydration can occur during storage or drying,

altering the apparent solubility and stoichiometry.

Mechanism of Solubility Variation
When dissolved, the boroxine must hydrolyze back to the boronic acid monomer to participate

effectively in Suzuki couplings. In "wet" solvents (e.g., Methanol, Water/Dioxane), this happens

rapidly. In dry, non-polar solvents (e.g., Toluene), the boroxine form may persist, leading to

lower apparent reactivity.

Diagram 1: Solubility & Hydrolysis Equilibrium
This pathway illustrates the dynamic conversion that occurs during the dissolution process.

Figure 1: The dynamic equilibrium between Boroxine and Boronic Acid species affecting solubility measurements.

Solid Sample
(Mixture of Acid & Boroxine) Dissolution Step

 Add Solvent

Boroxine (Solution)
(PhBO)3 Fast (Dry Solvents)

Boronic Acid (Solution)
PhB(OH)2

 Fast (Wet Solvents)

 + H2O (Hydrolysis)

 - H2O (Dehydration) Boronate Anion
[PhB(OH)3]-

 + OH- (pH > 9)

Click to download full resolution via product page

Experimental Protocol: Accurate Solubility
Determination
Standard Operating Procedure (SOP) for determining the precise solubility of your specific

batch.

Objective: Determine the saturation solubility (

) of CAS 1256355-77-7 in a reaction solvent (e.g., 1,4-Dioxane) at 25°C.

Materials
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Compound: 2-(2-Cyanophenylmethoxy)phenylboronic acid (approx. 500 mg).

Solvent: HPLC-grade 1,4-Dioxane (or solvent of choice).

Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Workflow
Supersaturation: Add excess solid compound (approx. 100 mg) to 1.0 mL of solvent in a

glass vial.

Equilibration: Seal tightly and shake at 25°C for 24 hours. Note: 24h is required to ensure the

boroxine/acid equilibrium stabilizes.

Filtration: Stop shaking and allow to stand for 1 hour. Draw the supernatant and filter through

a 0.22 µm PTFE filter (nylon filters may bind the compound).

Dilution & Quantitation: Dilute the filtrate 100x with Acetonitrile. Analyze via HPLC-UV

(detection at 254 nm or 220 nm for the nitrile/phenyl chromophores).

Calculation: Compare peak area against a 5-point calibration curve of the standard.

Diagram 2: Saturation Shake-Flask Workflow
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Figure 2: Saturation Shake-Flask Protocol for Solubility Determination.

Start: Weigh Excess Solid

Add Solvent (1 mL)
Target: Supersaturation

Shake @ 25°C
(24 Hours)

Filter Supernatant
(0.22 µm PTFE)

HPLC-UV Analysis
(Quantify vs Standard)

Click to download full resolution via product page

Application Guide: Solvent Selection for Suzuki
Coupling
For this specific compound, the choice of solvent system is critical to prevent

protodeboronation while ensuring high reactivity.
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Reaction Parameter Recommended System Rationale

Standard Coupling 1,4-Dioxane / Water (4:1)

Dioxane solubilizes the

lipophilic ether tail; water

dissolves the base

(K₂CO₃/Cs₂CO₃) and activates

the boron species.

"Green" Alternative Ethanol / Water (3:1)

High solubility of the boronic

acid; however, watch for ethyl

ester formation if heating

>80°C for prolonged periods.

Difficult Substrates
Toluene / Water (10:1) + S-

Phos

If the coupling partner is highly

lipophilic. Note: Phase transfer

catalyst (e.g., TBAB) may be

required.

Handling Precaution: Store this compound at 2–8°C under an inert atmosphere. The ortho-

ether oxygen can facilitate oxidation of the C-B bond (protodeboronation) if exposed to moist

air and light for extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. cacheby.com [cacheby.com]

To cite this document: BenchChem. [Technical Guide: Solubility Profiling & Handling of 2-(2-
Cyanophenylmethoxy)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1416894/docs#technical-guide-solubility-profiling-
handling-of-2-2-cyanophenylmethoxy-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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